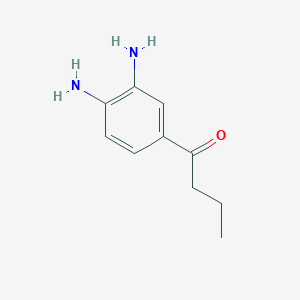

3',4'-Diaminobutyrophenone

Beschreibung

3',4'-Diaminobutyrophenone (C₁₀H₁₄N₂O) is an aromatic ketone derivative featuring a butanone backbone substituted with two amine groups at the 3' and 4' positions of the phenyl ring. Its molecular structure (SMILES: C(C1=CC=C(N)C(N)=C1)(=O)CCC) includes a ketone functional group adjacent to a propyl chain, distinguishing it from simpler aminophenols or aminobenzoic acid derivatives. The compound’s InChIKey (QKADMSRJJMYFER-UHFFFAOYSA-N) and systematic name (1-(3,4-diaminophenyl)butan-1-one) highlight its structural specificity .

Eigenschaften

Molekularformel |

C10H14N2O |

|---|---|

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

1-(3,4-diaminophenyl)butan-1-one |

InChI |

InChI=1S/C10H14N2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6H,2-3,11-12H2,1H3 |

InChI-Schlüssel |

QKADMSRJJMYFER-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)C1=CC(=C(C=C1)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Diaminobutyrophenone typically involves the reaction of 3,4-diaminophenyl with butanone. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods: Industrial production of 3’,4’-Diaminobutyrophenone may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3’,4’-Diaminobutyrophenone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: 3’,4’-Diaminobutyrophenone is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways, providing insights into cellular processes .

Industry: In industrial applications, 3’,4’-Diaminobutyrophenone can be used in the production of polymers, dyes, and other materials, contributing to advancements in material science .

Wirkmechanismus

The mechanism by which 3’,4’-Diaminobutyrophenone exerts its effects involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3',4'-Diaminobutyrophenone, differing in substituents, backbone modifications, or additional functional groups. These differences critically influence their chemical behavior and applications.

3',4'-Dihydroxypropiophenone

- Structure: Features hydroxyl (-OH) groups at the 3' and 4' positions instead of amines, with a propanone backbone (C₆H₃(OH)₂COCH₂CH₃).

- Key Differences: Hydroxyl groups increase polarity and acidity (pKa ~10 for phenolic -OH vs. ~5 for aromatic amines), enhancing solubility in aqueous alkaline solutions. Reduced nucleophilicity compared to amines, limiting its use in reactions requiring amine-mediated coupling (e.g., Schiff base formation).

- Applications: Likely employed as an antioxidant precursor or in flavonoid synthesis due to phenolic reactivity .

3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone

- Structure: Contains two aminophenol rings connected by a sulfone (-SO₂-) bridge (C₁₂H₁₂N₂O₄S).

- Key Differences :

- Sulfone group introduces strong electron-withdrawing effects, reducing electron density on aromatic rings and altering reactivity.

- Additional hydroxyl groups enable hydrogen bonding, improving thermal stability in polymers.

- Applications : Used in high-performance epoxy resins and as a crosslinking agent due to sulfone-enhanced thermal resistance .

3,4-Diaminobenzoic Acid Benzyl Ester

- Structure: Combines 3,4-diaminobenzoic acid with a benzyl ester (C₁₄H₁₄N₂O₂).

- Key Differences :

- Carboxylic ester replaces the ketone, offering hydrolytic instability under basic conditions but enabling esterase-targeted drug delivery.

- Benzyl group adds lipophilicity, enhancing membrane permeability in biological systems.

- Applications: Potential prodrug candidate or intermediate in antitumor agent synthesis .

Structural and Functional Comparison Table

Research Implications and Gaps

- Reactivity Trends: The amine groups in 3',4'-Diaminobutyrophenone favor nucleophilic reactions (e.g., imine formation), whereas hydroxyl or sulfone groups in analogs dictate redox or thermal stability .

- Data Limitations : Quantitative data on solubility, melting points, or catalytic performance are absent in available sources, necessitating experimental validation.

- Synthonic Utility : Structural analogs highlight the importance of substituent electronic effects in designing bioactive molecules or advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.